

Spectroscopic Profile of Spiro[3.4]octan-6-ol: A Technical Overview

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Compound of Interest

Compound Name: *Spiro[3.4]octan-6-ol*

Cat. No.: *B14898064*

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This technical guide provides a summary of available spectroscopic data for the spirocyclic compound, **Spiro[3.4]octan-6-ol**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of public experimental data for this specific molecule, this document primarily presents predicted mass spectrometry data and outlines standard experimental protocols for acquiring comprehensive spectroscopic information.

Molecular Structure and Properties

Spiro[3.4]octan-6-ol is a bicyclic alcohol with a molecular formula of C₈H₁₄O and a molecular weight of 126.20 g/mol. Its structure consists of a cyclobutane ring and a cyclopentanol ring sharing a single carbon atom (the spiro center).

Caption: Molecular structure of **Spiro[3.4]octan-6-ol**.

Spectroscopic Data

A comprehensive search of publicly available databases did not yield experimental Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for **Spiro[3.4]octan-6-ol**. The following section details the available predicted mass spectrometry data.

Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of **Spiro[3.4]octan-6-ol** is available and summarized in the table below. This data is useful for identifying the molecule in mass spectrometry experiments.

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	127.11174
$[\text{M}+\text{Na}]^+$	149.09368
$[\text{M}-\text{H}]^-$	125.09718
$[\text{M}+\text{NH}_4]^+$	144.13828
$[\text{M}+\text{K}]^+$	165.06762
$[\text{M}+\text{H}-\text{H}_2\text{O}]^+$	109.10172
$[\text{M}]^+$	126.10391
$[\text{M}]^-$	126.10501

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the key spectroscopic data for a compound such as **Spiro[3.4]octan-6-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and should be free of interfering signals.
- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

- ^{13}C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

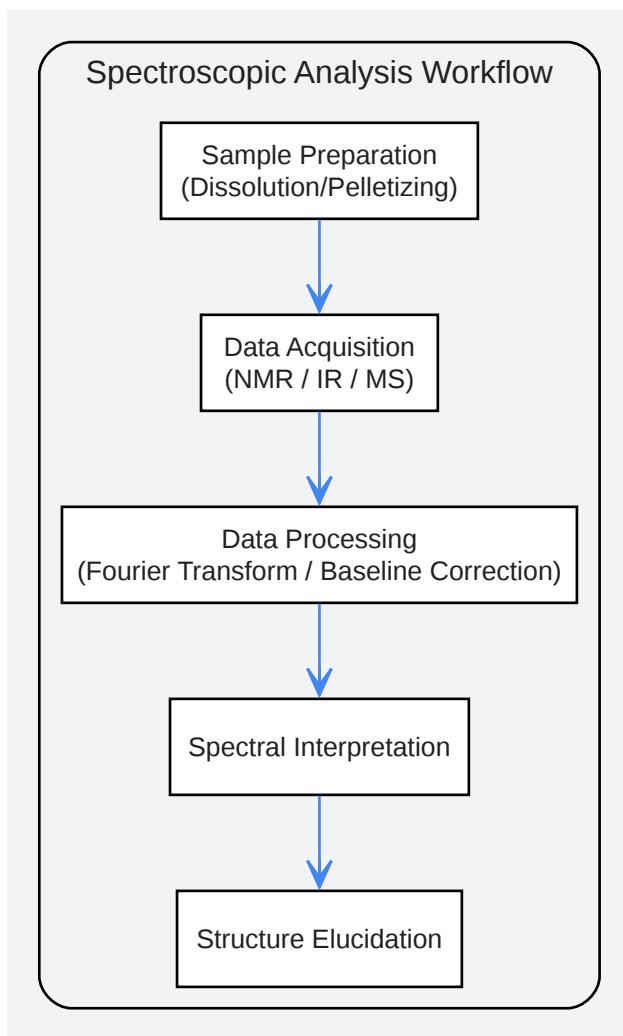
Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the compound is a liquid, a thin film can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous KBr powder (approx. 100 mg) and press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
- Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as the O-H stretch of the alcohol and C-H and C-C stretches of the aliphatic rings.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include:
 - Electron Ionization (EI): For volatile and thermally stable compounds.

- Electrospray Ionization (ESI): For less volatile or thermally labile compounds, often from a liquid chromatography eluent.
- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, providing separation prior to mass analysis.
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- Data Interpretation: Identify the molecular ion peak (M^+ or adducts like $[M+H]^+$) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.



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Caption: General workflow for spectroscopic analysis.

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